(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic compound that features a piperidine ring system substituted with methoxyphenyl and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the methoxyphenyl and methylsulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial production might also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl groups can be reduced to thiols under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the sulfonyl groups would produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxyphenyl and methylsulfonyl groups can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(4-Methoxyphenyl)sulfonyl)piperidine
- **(Methylsulfonyl)piperidine
- **Piperidinylmethanone derivatives
Uniqueness
What sets (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone apart from similar compounds is its dual substitution on the piperidine ring
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-9-11-20(12-10-18)19(22)15-7-13-21(14-8-15)28(2,23)24/h3-6,15,18H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMIULQRFZZCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.